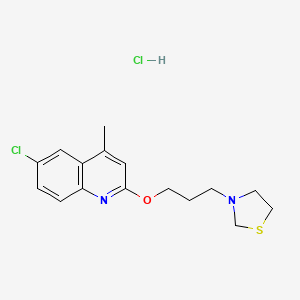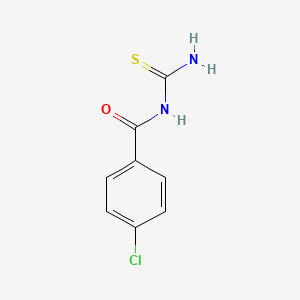
N-Ethyl-3'-methoxy-2',4',6'-triiodosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid is a complex organic compound characterized by the presence of ethyl, methoxy, and triiodo groups attached to a succinanilic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the preparation of the succinanilic acid core. This is followed by the introduction of the ethyl, methoxy, and triiodo groups through a series of substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and iodine. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl, methoxy, and triiodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms allows the compound to interact with biological molecules, potentially leading to the disruption of cellular processes. The ethyl and methoxy groups may also contribute to the compound’s overall activity by influencing its solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid
- N-Ethyl-4’-methoxy-2’,4’,6’-triiodosuccinanilic acid
- N-Ethyl-3’-ethoxy-2’,4’,6’-triiodosuccinanilic acid
Uniqueness
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid is unique due to the specific combination of ethyl, methoxy, and triiodo groups attached to the succinanilic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37938-69-5 |
|---|---|
Molekularformel |
C13H14I3NO4 |
Molekulargewicht |
628.97 g/mol |
IUPAC-Name |
4-(N-ethyl-2,4,6-triiodo-3-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-17(9(18)4-5-10(19)20)12-7(14)6-8(15)13(21-2)11(12)16/h6H,3-5H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
LDCZXAJNAWDRPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)



![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)






![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)


